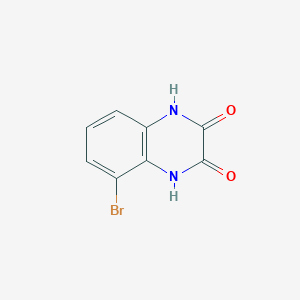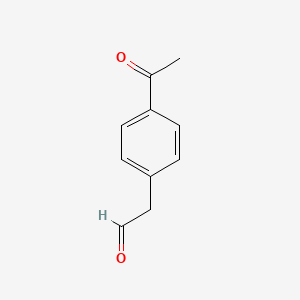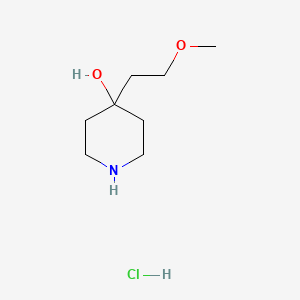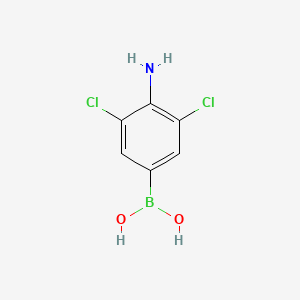
5-Bromoquinoxaline-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromoquinoxaline-2,3-diol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine and hydroxyl groups in this compound makes it a unique compound with specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinoxaline-2,3-diol typically involves the bromination of quinoxaline-2,3-diol. One common method is the reaction of quinoxaline-2,3-diol with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of brominating agents that offer higher yields and selectivity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions
5-Bromoquinoxaline-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different quinoxaline derivatives with altered electronic properties.
Substitution: The bromine atom in this compound can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
科学的研究の応用
5-Bromoquinoxaline-2,3-diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-Bromoquinoxaline-2,3-diol involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes and cellular structures.
類似化合物との比較
Similar Compounds
Quinoxaline-2,3-diol: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloroquinoxaline-2,3-diol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.
5-Nitroquinoxaline-2,3-diol: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
5-Bromoquinoxaline-2,3-diol is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The bromine atom also contributes to its distinct biological activity compared to other quinoxaline derivatives.
特性
IUPAC Name |
5-bromo-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRHGWRYKQGDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)



![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)

![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)

![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
